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molecular formula C14H13NO2 B3273887 5-(Benzyloxy)-6-methylpicolinaldehyde CAS No. 59781-12-3

5-(Benzyloxy)-6-methylpicolinaldehyde

Cat. No. B3273887
M. Wt: 227.26 g/mol
InChI Key: WEFQGVXVJCTQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952101

Procedure details

A mixture of 19.4 g. (0.0846 mol) of 3-benzyloxy-6-hydroxymethyl-2-methylpyridine (liberated from the hydrochloride salt) and 100 g. of manganese dioxide in 800 ml. of chloroform is refluxed with vigorous stirring for three hours. The mixture is filtered and the chloroform is evaporated to give a yellow oil which is chromatographed on alumina, eluting with chloroform. The recovered material is purified through its hydrochloride salt and reconverted to the base, 5-benzyloxy-6-methyl-2-pyridinecarboxaldehyde, m.p. 62°-63°C.
Name
3-benzyloxy-6-hydroxymethyl-2-methylpyridine
Quantity
0.0846 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([CH3:17])=[N:11][C:12]([CH2:15][OH:16])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[N:11][C:10]=1[CH3:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
3-benzyloxy-6-hydroxymethyl-2-methylpyridine
Quantity
0.0846 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)CO)C
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 19.4 g
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the chloroform is evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on alumina
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
The recovered material is purified through its hydrochloride salt

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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